molecular formula C18H15BrClNO4 B11048957 2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide

Cat. No.: B11048957
M. Wt: 424.7 g/mol
InChI Key: DPLGGKPFIIEYOH-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide: C15H10BrClN2O4\text{C}_{15}\text{H}_{10}\text{BrClN}_2\text{O}_4C15​H10​BrClN2​O4​

    .
  • It contains a 2-bromoacetamide group attached to a 7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl moiety.
  • The compound’s molecular weight is 397.61 g/mol .
  • Preparation Methods

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions would yield products such as substituted amines or hydrolyzed derivatives.

  • Scientific Research Applications

      Chemistry: The compound may serve as a building block for more complex molecules.

      Biology and Medicine: Investigate its potential as a pharmacophore or bioactive compound.

      Industry: Explore applications in materials science or organic synthesis.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. Further research is needed to elucidate its biological targets and pathways.
  • Comparison with Similar Compounds

    Remember that while some details are limited, further research and experimentation can provide deeper insights into this intriguing compound

    Properties

    Molecular Formula

    C18H15BrClNO4

    Molecular Weight

    424.7 g/mol

    IUPAC Name

    2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide

    InChI

    InChI=1S/C18H15BrClNO4/c1-10(19)18(23)21-14-9-16-15(24-6-7-25-16)8-12(14)17(22)11-4-2-3-5-13(11)20/h2-5,8-10H,6-7H2,1H3,(H,21,23)

    InChI Key

    DPLGGKPFIIEYOH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OCCO2)Br

    Origin of Product

    United States

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